3alpha,7alpha-Dihydroxyandrost-5-en-17-one
Description
Contextualization within Endogenous Steroid Metabolomics
Endogenous steroid metabolomics involves the comprehensive study of steroids synthesized within an organism. These steroids originate from cholesterol and are converted through a series of enzymatic reactions into a wide array of hormones that regulate a vast number of physiological processes. researchgate.net DHEA, a 19-carbon steroid, is a key intermediate in this process, serving as a precursor to the biosynthesis of androgens and estrogens. hmdb.cawikipedia.orgnih.gov
The metabolic fate of DHEA is complex and tissue-specific. wikipedia.org A major metabolic pathway for DHEA, particularly outside the liver, involves hydroxylation at the C-7 position. wikipedia.orgnih.gov This process leads to the formation of two principal metabolites: 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.gov The formation of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one is therefore a key step in the diversification of DHEA's biological effects, creating a molecule with its own distinct downstream activities and interactions. wikipedia.orgnih.gov
Historical Perspectives on Androstene Metabolite Identification
The identification of androstene metabolites is intrinsically linked to the advancement of analytical chemistry. Early research into steroid metabolism, dating back to the mid-20th century, laid the groundwork for understanding these pathways. For instance, studies in the 1950s began to report on the metabolic effects and by-products of androstenedione (B190577). nih.gov
The precise identification and quantification of specific hydroxylated metabolites like 7α-hydroxy-DHEA became more feasible with the development and refinement of techniques such as gas chromatography-mass spectrometry (GC-MS) and, later, liquid chromatography-mass spectrometry (LC/MS). nih.govhuji.ac.il These technologies provided the sensitivity and specificity required to detect and structurally elucidate steroids present in low concentrations in biological matrices like plasma, brain tissue, and urine. The ability to synthesize radiolabeled versions of DHEA and its metabolites has also been instrumental in tracing their metabolic pathways and understanding their conversion rates in various tissues. huji.ac.il
Significance of this compound within the DHEA Metabolome
The transformation of DHEA to 7α-hydroxy-DHEA is not merely a step in its degradation but a critical activation pathway that generates a metabolite with significant biological roles. This conversion is primarily catalyzed by the enzyme Cytochrome P450 7B1 (CYP7B1), which is present in human tissues such as the brain, liver, and skin. nih.govnih.gov
Research has highlighted several key areas of significance for 7α-hydroxy-DHEA:
Neurosteroid Activity: DHEA is recognized as an important neurosteroid, and its neuroprotective functions may be mediated through its 7-hydroxylated metabolites. nih.gov Studies have shown that 7α-hydroxy-DHEA is formed in brain mitochondria and may play a role in neuronal health. nih.gov Furthermore, elevated serum levels of this metabolite have been observed in patients with Alzheimer's disease, suggesting a potential link to neurodegenerative processes, although the precise significance remains under investigation. wikipedia.orgnih.gov
Anti-Glucocorticoid Effects: A compelling area of research is the potential for 7α-hydroxy-DHEA to counteract the effects of glucocorticoids like cortisol. nih.gov It has been proposed that by competitively inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for activating cortisol, 7α-hydroxy-DHEA can modulate glucocorticoid levels in tissues. This interaction supports a paradigm where DHEA-derived metabolites act as native anti-glucocorticoids. nih.gov
Immunomodulation: This metabolite is also investigated for its effects on the immune system, a property it may share with or derive from its parent compound, DHEA. webmd.comnih.gov
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Function | Location | Reference |
|---|---|---|---|
| Cytochrome P450 7B1 (CYP7B1) | Catalyzes the 7α-hydroxylation of DHEA to form 7α-hydroxy-DHEA. | Brain, Liver, Skin, Tonsils | wikipedia.orgnih.gov |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Inter-converts 7α- and 7β-hydroxy-DHEA via a 7-oxo intermediate. Competitively inhibited by 7α-hydroxy-DHEA. | Liver, Skin, Tonsils | nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Involved in the formation of 7α-hydroxy-DHEA in the liver. | Liver | wikipedia.org |
Overview of Research Paradigms Investigating this compound
A variety of scientific approaches have been employed to produce, identify, and characterize 7α-hydroxy-DHEA and its biological functions. These research paradigms range from biochemical synthesis to in vivo animal studies.
Microbial Biotransformation: A significant method for producing 7α-hydroxy-DHEA for research purposes is through microbial transformation. Various fungal strains, such as Gibberella zeae and Absidia coerulea, have been shown to efficiently and selectively hydroxylate DHEA at the 7α-position, often in high yields. researchgate.netnih.govresearchgate.net This biotechnological approach is a powerful tool for generating reference standards and exploring metabolic pathways. nih.govnih.gov
In Vitro Metabolism Studies: To understand the endogenous synthesis of the compound, researchers incubate DHEA with subcellular fractions, such as microsomes and mitochondria, isolated from tissues like the rat brain or pig liver. nih.govhuji.ac.il The resulting metabolites are then analyzed using techniques like LC-MS to elucidate enzymatic kinetics and pathways. nih.gov
Chemical Synthesis: Chemical synthesis provides another route to obtain pure 7α-hydroxy-DHEA and its derivatives for pharmacological and biological studies. nih.govnih.gov These methods allow for the creation of specific stereoisomers and related compounds to investigate structure-activity relationships.
Immunoassays and Mass Spectrometry: The quantification of 7α-hydroxy-DHEA in biological samples (e.g., serum, cerebrospinal fluid) is crucial for clinical and physiological studies. This is typically achieved using highly sensitive methods like immunoassays or, more definitively, GC-MS and LC-MS. nih.govhuji.ac.ilwebmd.com
In Vivo and Cellular Models: The biological effects of 7α-hydroxy-DHEA are investigated using both cell culture systems (in vitro) and animal models (in vivo). nih.gov For example, its anti-inflammatory properties have been tested in cell lines, while its broader physiological effects and metabolism are studied in rodents and primates. nih.gov
Table 2: Research Methodologies for Studying this compound
| Research Paradigm | Description | Examples/Application | Reference |
|---|---|---|---|
| Microbial Biotransformation | Use of microorganisms (typically fungi) to perform specific chemical reactions, such as hydroxylation. | Production of 7α-hydroxy-DHEA from DHEA using Gibberella zeae, Absidia coerulea, or Syncephalastrum racemosum. | researchgate.netnih.govnih.gov |
| In Vitro Tissue/Enzyme Assays | Incubation of the precursor steroid with isolated enzymes or tissue fractions (microsomes, mitochondria) to study metabolism. | Studying DHEA conversion in rat brain microsomes and pig liver fractions. | nih.govhuji.ac.il |
| Chemical Synthesis | Laboratory synthesis of the steroid from starting materials. | Synthesis of 7α-hydroxy-DHEA and its 7-oxo derivative from chenodesoxycholic acid or DHEA. | nih.govnih.gov |
| Analytical Chemistry | Detection and quantification of the compound in biological fluids and tissues. | Use of LC-MS, GC-MS, and immuno-histochemistry to measure levels in serum, brain tissue, and skin. | nih.govnih.govhuji.ac.il |
| In Vivo Animal Models | Administration of the compound to living organisms to study its pharmacology, metabolism, and systemic effects. | Pharmacokinetic and immune response studies in mice and monkeys. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
502849-04-9 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3R,7S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1 |
InChI Key |
OLPSAOWBSPXZEA-VFELUIQASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Formation Pathways of 3alpha,7alpha Dihydroxyandrost 5 En 17 One
Precursor Substrate Utilization: Dehydroepiandrosterone (B1670201) (DHEA) as the Primary Substrate
Dehydroepiandrosterone (DHEA), a C19 steroid hormone, serves as the foundational molecule for the synthesis of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one. DHEA is primarily produced by the adrenal glands, with smaller contributions from the gonads and the brain. Its role as a metabolic intermediate is crucial for the production of various downstream steroid hormones. The conversion of DHEA to its 7-hydroxylated metabolites is a significant metabolic route.
Enzymatic Machinery of 7-Hydroxylation
The introduction of a hydroxyl group at the 7-alpha position of the DHEA molecule is a critical step, catalyzed by a specific family of enzymes.
The hydroxylation of DHEA at the 7-alpha position is primarily carried out by members of the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org These monooxygenases are central to the metabolism of a wide array of endogenous and exogenous compounds.
The key enzyme responsible for the 7alpha-hydroxylation of DHEA is Cytochrome P450 7B1 (CYP7B1). wikipedia.org This enzyme exhibits a high degree of specificity for the 7-alpha position of DHEA and other 3beta-hydroxysteroids. Research has shown that CYP7B1 efficiently catalyzes this conversion. In the liver, another cytochrome P450 enzyme, CYP3A4, also contributes to the 7alpha-hydroxylation of DHEA. wikipedia.org
| Enzyme | Substrate | Product | Apparent Km (μM) |
|---|---|---|---|
| Recombinant cyp7b1 | DHEA | 7α-hydroxy-DHEA | 13.6 |
| Rat Prostate Homogenate | DHEA | 7α-hydroxy-DHEA | 14 ± 1 |
The expression of the CYP7B1 gene is subject to regulation by various factors, influencing the rate of this compound synthesis. The transcription factor Sp1 plays a pivotal role in the basal transcription of the CYP7B1 gene. Additionally, the nuclear receptor RORα has been identified as a positive regulator of CYP7B1 expression. Conversely, conditions such as insulin resistance have been shown to suppress the expression of CYP7B1.
The hydroxylation of DHEA at the C-7 position can result in the formation of two stereoisomers: 7alpha-hydroxy-DHEA and 7beta-hydroxy-DHEA. While CYP7B1 is highly specific for the 7alpha position, other enzymes can produce the 7beta isomer. For instance, CYP3A4 has been shown to produce both 7alpha- and 7beta-hydroxy-DHEA. nih.gov
Furthermore, the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) can facilitate the interconversion of 7alpha- and 7beta-hydroxy-DHEA, adding another layer of regulation to the relative abundance of these stereoisomers. nih.gov
Role of Cytochrome P450 Enzymes in 7alpha-Hydroxylation
Tissue-Specific Biosynthesis of this compound
The synthesis of this compound is not confined to a single organ but occurs in various tissues throughout the body, reflecting the widespread expression of the necessary enzymatic machinery.
The expression of CYP7B1, the primary enzyme for DHEA 7alpha-hydroxylation, has been identified in a range of human tissues. This broad distribution underscores the potential for localized production and action of this compound.
| Tissue | Evidence of CYP7B1 Expression/DHEA 7α-Hydroxylation |
|---|---|
| Liver | High expression of CYP7B1 and presence of CYP3A4 activity. wikipedia.orgnih.gov |
| Brain | Significant CYP7B1 expression, particularly in the hippocampus. wikipedia.org |
| Prostate | High expression of cyp7b1 mRNA in the epithelium. wikipedia.org |
| Skin | Presence of CYP7B1 and demonstrated DHEA 7alpha-hydroxylation. nih.gov |
| Kidney | High levels of CYP7B1 mRNA detected. nih.gov |
| Heart | Strong expression of Cyp7b1 demonstrated by reporter tagging. wikipedia.org |
| Spleen | Strong expression of Cyp7b1 demonstrated by reporter tagging. wikipedia.org |
| Tonsils | Presence of CYP7B1 detected by immunohistochemistry. nih.gov |
| Synovial Tissue | Cyp7b expression detected in fibroblast-like synoviocytes. medlineplus.gov |
Hepatic Metabolism and Formation
The liver is a primary site for the metabolism of DHEA and plays a significant role in the formation of this compound. Within the liver, the 7α-hydroxylation of DHEA is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, which is located in the endoplasmic reticulum of hepatocytes proteinatlas.orgunav.edu. Studies utilizing pig and human liver microsomal fractions have demonstrated the capacity of these subcellular components to produce 7α-hydroxy-DHEA from DHEA unav.edunih.gov. The subsequent conversion to the 3α-hydroxy configuration is carried out by hepatic 3α-HSD isoforms wikipedia.orgnih.gov.
Extrahepatic Sites of Synthesis (e.g., Skin, Brain)
Significant synthesis of 7α-hydroxy-DHEA, the precursor to this compound, also occurs in tissues outside the liver. The enzyme primarily responsible for this extrahepatic 7α-hydroxylation is CYP7B1, a steroid 7α-hydroxylase proteinatlas.orgwikipedia.org.
Skin: Immunohistochemical studies have confirmed the presence of CYP7B1 in human skin. Incubating skin slices with DHEA has been shown to readily produce 7α-hydroxy-DHEA bioscientifica.com. The skin also expresses 3α-HSD activity, enabling the local conversion to this compound.
Brain: The brain is another important site of "neurosteroid" metabolism. CYP7B1 is expressed in various brain regions, where it converts DHEA to 7α-hydroxy-DHEA wikipedia.orgbioscientifica.comresearchgate.net. In vitro studies on aging human brain tissue have shown the synthesis of 7α-hydroxy-DHEA in the frontal cortex, hippocampus, amygdala, cerebellum, and striatum piscomed.com. The presence of 3α-HSD activity in the brain facilitates the final step in the local synthesis of this compound.
Formation in Specialized Cells and Organelles (e.g., Adipocytes, Microsomal Fractions)
The formation of this compound is localized to specific subcellular compartments and occurs in specialized cell types.
Adipocytes: Adipose tissue effectively takes up DHEA from circulation researchgate.net. While direct studies on the complete synthesis of this compound in adipocytes are limited, the necessary enzymatic machinery is present. Data from the Human Protein Atlas indicates the expression of CYP7B1 in adipocytes proteinatlas.org. Furthermore, various isoforms of aldo-keto reductase 1C (AKR1C), which function as 3α-HSDs, are expressed in human adipose tissue and their activity has been detected in both subcutaneous and omental preadipocytes bioscientifica.com. This suggests that adipocytes have the potential to locally synthesize this compound from DHEA.
Microsomal Fractions: The primary enzymes involved in the initial steps of this compound synthesis are located within the microsomal fraction of cells, which is derived from the endoplasmic reticulum. Both CYP3A4 in the liver and CYP7B1 in extrahepatic tissues are membrane-bound proteins of the endoplasmic reticulum nih.govwikipedia.org. The 3α-HSD enzymes can be found in both the cytoplasm and microsomal fractions wikipedia.org.
Hormonal and Environmental Factors Influencing Endogenous Production
The endogenous levels of this compound are influenced by a variety of hormonal and environmental factors, primarily through the regulation of the key enzyme CYP7B1.
Hormonal Regulation:
Estrogens have been identified as significant regulators of CYP7B1 expression. In vitro studies have demonstrated that 17β-estradiol, acting through estrogen receptor alpha (ERα), can significantly increase the catalytic activity and mRNA levels of CYP7B1 nih.gov. This suggests that in tissues expressing estrogen receptors, higher estrogen levels could lead to increased production of 7α-hydroxy-DHEA, and consequently, this compound nih.gov. This regulatory mechanism may play a role in modulating the local balance of sex hormones, as the 7α-hydroxylation of DHEA diverts it from the pathway leading to the synthesis of androgens and estrogens nih.gov.
Table 1: Hormonal Regulation of CYP7B1
| Hormone | Receptor | Effect on CYP7B1 | Reference |
|---|
Environmental Factors:
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 7α-hydroxy-DHEA |
| 7α-hydroxydehydroepiandrosterone |
| 3β,7α-dihydroxyandrost-5-en-17-one |
| Dehydroepiandrosterone (DHEA) |
| 3β-hydroxyandrost-5-en-17-one |
| 17β-estradiol |
| Androgens |
| Estrogens |
| Cortisol |
| Cortisone (B1669442) |
| 7-oxo-DHEA |
| 7β-hydroxy-DHEA |
| Testosterone (B1683101) |
| 5α-dihydrotestosterone (5α-DHT) |
| 5α-androstan-3α,17β-diol (3α-diol) |
| Progesterone |
| 4-androsten-3,17-dione (D4-dione) |
| 20α-hydroxyprogesterone |
| Pregnenolone |
| Androstenedione (B190577) |
| Cholesterol |
| 7-alpha-hydroxycholesterol |
| Chenodeoxycholic acid |
| 25-hydroxycholesterol |
| 27-hydroxycholesterol |
Metabolic Transformations and Interconversion Dynamics of 3alpha,7alpha Dihydroxyandrost 5 En 17 One
Reversible Interconversion with 7beta-Hydroxy-DHEA
A key aspect of 7α-OH-DHEA metabolism is its reversible interconversion with its stereoisomer, 7β-hydroxy-DHEA. This process is primarily mediated by specific enzymes that catalyze the epimerization at the C7 position, influencing the balance and biological effects of these two distinct metabolites. nih.govnih.gov
The enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in the metabolism of 7-hydroxylated DHEA derivatives. nih.gov This enzyme, known for its function in converting inactive cortisone (B1669442) to active cortisol, also demonstrates bidirectional activity on 7α-OH-DHEA. nih.govoup.com It catalyzes the oxidation of both 7α-OH-DHEA and 7β-OH-DHEA to an intermediate compound, 7-oxo-DHEA. nih.gov
Subsequently, 11β-HSD1 mediates the reduction of 7-oxo-DHEA, leading to the formation of both 7α-OH-DHEA and 7β-OH-DHEA. nih.gov Studies using recombinant human 11β-HSD1 have elucidated the kinetics of these reactions. The oxidation of 7α-OH-DHEA to 7-oxo-DHEA occurs with a Michaelis constant (KM) of 70 µM, whereas the oxidation of 7β-OH-DHEA has a significantly higher affinity with a KM of 9.5 µM, though both reactions proceed at an equivalent maximum velocity (Vmax). nih.gov Conversely, the reduction of 7-oxo-DHEA to both epimers has an equivalent KM of 1.1 µM, but the production of 7β-OH-DHEA is characterized by a substantially greater Vmax. nih.gov In certain tissues, such as rat Leydig cells, 7α-OH-DHEA has been shown to enhance the reductase activity of 11β-HSD1. nih.govresearchgate.net
Table 1: Kinetic Parameters of Human 11β-HSD1 with 7-Oxygenated DHEA Metabolites
| Reaction | Substrate | Product(s) | KM (µM) | Relative Vmax |
|---|---|---|---|---|
| Oxidation | 7α-OH-DHEA | 7-oxo-DHEA | 70 | Equivalent |
| Oxidation | 7β-OH-DHEA | 7-oxo-DHEA | 9.5 | Equivalent |
| Reduction | 7-oxo-DHEA | 7α-OH-DHEA & 7β-OH-DHEA | 1.1 | Significantly greater for 7β-OH-DHEA |
Data sourced from studies on recombinant human 11β-HSD1. nih.gov
The interconversion between 7α- and 7β-hydroxy steroids is governed by the stereospecificity of enzymes like 11β-HSD1, which function as 7-hydroxysteroid oxidoreductases in this context. nih.govnih.gov These enzymes catalyze the epimerization of the hydroxyl group at the 7-position via a 7-keto intermediate. nih.gov The specificity of human 11β-HSD1 is evident in its differing affinities for the 7α- and 7β-epimers during oxidation. nih.gov The enzyme's preference for producing 7β-hydroxy-DHEA during the reduction of 7-oxo-DHEA further highlights this stereo-specificity. nih.gov This enzymatic characteristic is crucial for determining the relative concentrations of 7α-OH-DHEA and 7β-OH-DHEA in various tissues, thereby influencing their local biological effects. nih.gov
Oxidation to 7-oxo-DHEA and Subsequent Reductions
The oxidation of 3α,7α-dihydroxyandrost-5-en-17-one to 3β-hydroxyandrost-5-ene-7,17-dione (7-oxo-DHEA or 7-keto-DHEA) is a central metabolic step. nih.govwikipedia.org This reaction is efficiently catalyzed by 11β-HSD1 in various tissues, including the liver, skin, and brain. nih.gov The resulting product, 7-oxo-DHEA, is not a terminal metabolite but rather an intermediate in a dynamic equilibrium. nih.gov
The reduction of 7-oxo-DHEA is also a critical process, primarily mediated by 11β-HSD1. nih.gov This reductive pathway is not stereospecific in its product formation, yielding both 7α-OH-DHEA and its 7β-epimer. nih.gov This bidirectionality establishes a metabolic loop where 7α-OH-DHEA can be converted to 7-oxo-DHEA and then regenerated, or converted into its 7β-stereoisomer. nih.gov This metabolic interplay allows for the fine-tuning of the levels and activities of these neuroprotective and immunomodulatory steroids. nih.govnih.gov Microbial transformation studies have also demonstrated the production of 3β,7α-dihydroxy-androst-5-en-17-one, which can be further processed chemically. nih.gov
Further Derivatization and Conjugation Pathways
Beyond interconversion and oxidation-reduction cycles, 3α,7α-dihydroxyandrost-5-en-17-one and its related metabolites can undergo further transformations, including conjugation and additional hydroxylations, which modify their solubility and biological function.
Conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) groups (sulfation) represents a major pathway for steroid metabolism, generally increasing water solubility and facilitating excretion. While direct evidence for the glucuronidation of 7α-OH-DHEA is limited, the parent compound DHEA is known to be metabolized into glucuronidated forms, such as androsterone (B159326) glucuronide. pharmacompass.com
Sulfation of 7α-OH-DHEA is a documented metabolic route. The existence of 7α-hydroxyandrost-5-en-17-one sulfate has been confirmed, and it has been used as a substrate to measure the activity of steroid sulfatase, the enzyme that removes sulfate groups. nih.gov Steroid sulfotransferases catalyze the addition of a sulfate group, a common modification for DHEA and its derivatives, to form compounds like DHEA sulfate (DHEAS). wikipedia.orgumaryland.edu
The steroid nucleus of DHEA and its metabolites is a substrate for various hydroxylating enzymes, leading to the formation of a diverse array of polyhydroxylated products. mdpi.com Microbial biotransformation studies have shown that DHEA can be converted into multiple hydroxylated derivatives, including not only 7α- and 7β-OH-DHEA but also dihydroxylated products like 7α,15α-dihydroxy-DHEA. mdpi.com
In humans, a concurrent metabolic pathway to 7-hydroxylation is 16α-hydroxylation. sav.sk This leads to the formation of metabolites such as 3,16-dihydroxyandrost-5-en-17-one. pharmacompass.com It is plausible that 7α-OH-DHEA could be a substrate for these same hydroxylating enzymes, leading to the formation of trihydroxylated androstene metabolites, although specific pathways are still under investigation.
Species-Dependent Metabolic Handling and Differential Metabolism
The metabolic fate of 3α,7α-dihydroxyandrost-5-en-17-one, and its precursor dehydroepiandrosterone (B1670201) (DHEA), is subject to significant variation across different species. These differences are largely attributable to the stereo- and regioselectivity of the cytochrome P450 (P450) enzymes responsible for its metabolism, as well as the activity of other key enzymes such as 11β-hydroxysteroid dehydrogenase (11β-HSD). These species-specific metabolic profiles lead to notable differences in the types and quantities of metabolites produced.
Comparative Metabolism in Liver Microsomes
In vitro studies using liver microsomes from various species have been instrumental in elucidating the differential metabolism of DHEA, the direct precursor to 3α,7α-dihydroxyandrost-5-en-17-one. The liver is a primary site of steroid metabolism, and comparisons of microsomal activity reveal distinct species-specific patterns.
In humans, the 7α-hydroxylation of DHEA is a significant metabolic pathway. researchgate.net Human liver microsomes convert DHEA to both 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. researchgate.net The formation of 7α-hydroxy-DHEA is primarily catalyzed by CYP7B1, which is also present in tissues like the brain and skin. nih.gov Another key enzyme in human liver, CYP3A4, is also involved in the 7α-hydroxylation of DHEA. researchgate.net
In contrast, studies with rat liver microsomes indicate that while 7α-hydroxylation occurs, 16α-hydroxylation appears to be a more predominant pathway. nih.gov The formation of 7α-hydroxy-DHEA and its epimer, 7β-hydroxy-DHEA, has been observed in rat brain microsomes, with 7α-hydroxy-DHEA being the major metabolite in this tissue. nih.govnih.gov Further metabolism in the rat liver involves the conversion of 7α-hydroxy-DHEA to 7-oxo-DHEA and subsequently to 7β-hydroxy-DHEA. nih.gov
Comparative studies involving other species such as hamsters and pigs have shown that, similar to rats, the production of 7α-hydroxy-DHEA and 16α-hydroxy-DHEA are key metabolic routes. researchgate.net Pig liver microsomes have been effectively used to produce 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-oxo-DHEA for research purposes. huji.ac.il
Table 1: Comparative Metabolism of Dehydroepiandrosterone (DHEA) in Liver Microsomes from Different Species
| Species | Major Metabolites | Key Enzymes Involved | Reference |
|---|---|---|---|
| Human | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, 16α-hydroxy-DHEA | CYP7B1, CYP3A4 | researchgate.netnih.gov |
| Rat | 16α-hydroxy-DHEA, 7α-hydroxy-DHEA, 7-oxo-DHEA | P4501A, P4503A | nih.govnih.gov |
| Hamster | 7α-hydroxy-DHEA, 16α-hydroxy-DHEA | Not specified | researchgate.net |
| Pig | 7α-hydroxy-DHEA, 7-oxo-DHEA, 7β-hydroxy-DHEA | Not specified | huji.ac.il |
Tissue-Specific and Sex-Dependent Metabolism
Beyond the liver, the metabolism of DHEA and its 7-hydroxylated derivatives exhibits tissue-specific differences. In humans, both CYP7B1 and 11β-HSD1 have been identified in the liver, skin, and tonsils, suggesting that the conversion of DHEA to 7α-hydroxy-DHEA and the subsequent interconversion with 7β-hydroxy-DHEA can occur in multiple tissues. nih.gov In rats, the brain has been shown to be a significant site for the 7α-hydroxylation of DHEA. nih.govnih.gov
Sex-dependent differences in DHEA metabolism have also been reported, particularly in rats. Studies have shown that plasma levels of DHEA and its metabolites can vary significantly between male and female rats fed a DHEA-supplemented diet. nih.gov In female rats, DHEA is predominantly found as the sulfate conjugate, whereas in male rats, more polar metabolites are dominant. nih.gov This suggests that the enzymatic activities involved in both the formation and further metabolism of 7-hydroxylated DHEA derivatives may be regulated by sex hormones.
Table 2: Tissue and Sex-Dependent Metabolism of DHEA
| Species | Tissue | Key Metabolic Features | Reference |
|---|---|---|---|
| Human | Liver, Skin, Tonsils | Presence of both CYP7B1 and 11β-HSD1, allowing for local production and interconversion of 7-hydroxylated metabolites. | nih.gov |
| Rat | Brain | Significant 7α-hydroxylation of DHEA, with 7α-hydroxy-DHEA being the major metabolite. | nih.govnih.gov |
| Rat | Plasma, Bile, Urine | Significant sex differences in metabolite profiles. Females have higher levels of DHEA sulfate, while males show more polar metabolites. | nih.gov |
Enzymatic Interconversion of 7α- and 7β-hydroxy Epimers
A crucial aspect of the metabolism of 3α,7α-dihydroxyandrost-5-en-17-one is its interconversion with its 7β-epimer, 3β,7β-dihydroxyandrost-5-en-17-one. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and proceeds through a 7-oxo-DHEA intermediate. nih.gov The presence and activity of this enzyme can therefore significantly influence the relative amounts of the 7α- and 7β-hydroxy metabolites in a given tissue and species. In human tissues where both CYP7B1 and 11β-HSD1 are present, there is a dynamic interplay between the formation of 7α-hydroxy-DHEA and its subsequent conversion. nih.gov
Enzymatic Regulation and Molecular Mechanisms of 3alpha,7alpha Dihydroxyandrost 5 En 17 One Interaction
Interactions with Steroid-Metabolizing Enzymes
Research detailing the role of 3α,7α-Dihydroxyandrost-5-en-17-one as a substrate for specific hydroxylase and dehydrogenase enzymes is not available in the reviewed scientific literature. While the formation of the related 3β-isomer, 7α-hydroxy-DHEA, from DHEA by the 7α-hydroxylase enzyme CYP7B1 is well-documented, specific studies identifying the enzymes that synthesize or metabolize the 3α-isomer could not be located. wikipedia.orgnih.gov Similarly, no data was found on its interactions with dehydrogenases.
There is no specific information available in the retrieved scientific literature concerning the co-factor dependencies for enzymatic reactions involving 3α,7α-Dihydroxyandrost-5-en-17-one. Studies on the related saturated compound, 7α-Hydroxyepiandrosterone, show a dependency on NADP(H) for its interconversion by 11β-hydroxysteroid dehydrogenase type 1, but this data cannot be directly attributed to the unsaturated compound . nih.gov
Modulation of Enzyme Activities by 3α,7α-Dihydroxyandrost-5-en-17-one and its Metabolites
No research findings were identified that describe the modulation of enzyme activities by 3α,7α-Dihydroxyandrost-5-en-17-one or its subsequent metabolites. Studies have shown that related compounds can act as inhibitors of key enzymes; for example, 7α-hydroxy-DHEA competitively inhibits 11β-HSD1. nih.gov However, equivalent data for 3α,7α-Dihydroxyandrost-5-en-17-one is not present in the available literature.
Structural Basis for Enzyme-Substrate/Product Recognition
The specificity of the enzymatic reactions involving 3alpha,7alpha-dihydroxyandrost-5-en-17-one is determined by the precise three-dimensional structures of the enzymes and their interactions with the steroid substrates.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1):
The crystal structure of 11β-HSD1 reveals a hydrophobic substrate-binding pocket, which is predominantly lined by nonpolar amino acid residues. nih.gov This pocket accommodates the steroid nucleus of DHEA metabolites. plos.orgnih.gov 3D-structural modeling has provided significant insights into how 7-hydroxy-neurosteroids interact with the active site of 11β-HSD1. plos.orgnih.govcore.ac.uk
A key finding from these models is that DHEA analogs can fit into the substrate-binding site in two different orientations. plos.org One orientation places the D-ring of the steroid towards the interior of the enzyme, a position favorable for the interaction with the catalytic tyrosine residue and the nicotinamide (B372718) ring of the cofactor. nih.gov This orientation is similar to how corticosterone (B1669441) binds to the enzyme. nih.gov
The other orientation positions the A-ring of the steroid towards the interior. plos.org This alternative binding mode is crucial for explaining the preferential formation of 7β-hydroxy-DHEA. plos.orgnih.gov Modeling studies have shown that there are favorable interactions between the C7-hydroxyl group and the catalytic site of 11β-HSD1 when 7β-hydroxy-DHEA is in this A-ring-inward orientation. nih.gov In contrast, for the reduction of 7-keto-DHEA to 7α-hydroxy-DHEA, only one binding configuration is favorable. plos.org This structural arrangement explains the observed stereoselectivity of the enzyme, particularly when NADPH levels are high due to the activity of H6PDH. plos.org The 7-keto and 7-hydroxy metabolites of DHEA occupy the same binding site as cortisone (B1669442) and cortisol, respectively, and can therefore act as competitive inhibitors. plos.orgnih.gov
Cytochrome P450 7B1 (CYP7B1):
CYP7B1 is an integral membrane protein, which makes its crystallization and structural determination challenging. bohrium.com However, computational methods such as homology modeling and molecular dynamics simulations have been employed to elucidate its structural features and substrate selectivity. bohrium.com These studies have identified dominant access channels through which substrates can enter the active site. bohrium.com
A notable feature identified in these models is a cluster of phenylalanine residues, particularly Phe489, located above the active site. bohrium.com This phenylalanine cluster is proposed to play a crucial role in merging the active site with an adjacent channel leading to the enzyme surface, thereby accommodating the binding of substrates like DHEA in a productive orientation for 7α-hydroxylation. bohrium.com
Aldo-Keto Reductase (AKR) 1C Enzymes:
The AKR1C family of enzymes, including AKR1C1 and AKR1C2, are involved in the metabolism of a wide range of steroids. nih.govnih.gov While they are known to act on DHEA and its derivatives, specific structural details of the interaction between AKR1C enzymes and this compound are not as well-defined as for 11β-HSD1. The different isoforms exhibit distinct substrate specificities, which are determined by variations in their amino acid sequences and the resulting shape and chemical environment of their binding pockets. nih.gov For instance, the bent conformation of 5β-reduced steroids prevents their binding in the AKR1C active site for 3β-reduction. nih.gov
The following table summarizes the structural features of the enzymes involved in the metabolism of this compound:
| Enzyme | Structural Features of Substrate Recognition | Key Residues/Domains |
| 11β-HSD1 | Hydrophobic substrate-binding pocket. nih.gov Two possible substrate orientations (A-ring or D-ring inward). plos.org | Catalytic tyrosine residue. nih.gov |
| CYP7B1 | Dominant substrate access channels. bohrium.com | Phe489 and a phenylalanine cluster above the active site. bohrium.com |
| AKR1C Enzymes | Isoform-specific binding pocket shapes and chemical environments. nih.gov | Not specifically identified for this compound. |
Biological Roles and Activities of 3alpha,7alpha Dihydroxyandrost 5 En 17 One in Vitro and Non Human Models
Neurosteroid Functionality and Central Nervous System Research
7α-hydroxylated metabolites of DHEA are recognized as significant neurosteroids, synthesized locally within the brain, that influence a variety of biological functions, including cognition and behavior. nih.gov The enzyme CYP7B1 is responsible for the 7α-hydroxylation of DHEA and its precursors in tissues like the brain. wikipedia.orgwikipedia.org
Research has demonstrated that 7α-hydroxylated neurosteroids play a crucial role in the long-term maintenance of spatial memory. nih.gov In murine models, the concentration of 7α-hydroxy-DHEA has been shown to increase in the hippocampus following spatial-learning tasks. nih.gov
A study using mice deficient in the CYP7B1 enzyme, which prevents the formation of 7α-hydroxylated neurosteroids, revealed significant impairment in remote spatial memory, while recent memory remained largely unaffected. nih.gov Furthermore, these deficient mice did not exhibit the typical training-induced increase in hippocampal dendritic spine densities. The chronic intracerebroventricular administration of 7α-hydroxy-DHEA, along with a related neurosteroid, successfully rescued the observed deterioration in remote memory performance in these animals. nih.gov This suggests that these neurosteroids are key for inducing synaptic remodeling necessary to maintain long-term hippocampal function. nih.gov
Table 1: Effects of 7α-Hydroxy-DHEA on Spatial Memory in Murine Models
| Experimental Model | Key Finding | Reference |
|---|---|---|
| CYP7B1-deficient mice | Impaired remote spatial memory and reduced training-associated increase in dendritic spine density. | nih.gov |
| CYP7B1-deficient mice with neurosteroid administration | Administration of 7α-hydroxy-DHEA rescued remote memory deficits. | nih.gov |
| Wild-type mice | Levels of 7α-hydroxy-DHEA were detected in the hippocampus only after spatial-learning tasks. | nih.gov |
Studies have indicated that 7-hydroxylated derivatives of both DHEA and epiandrosterone (B191177) (EpiA) exert neuroprotective effects. nih.gov The neuroprotective actions of DHEA itself may be mediated by these metabolites. wikipedia.org Specifically, both 7α-hydroxyepiandrosterone and its stereoisomer 7β-hydroxyepiandrosterone are implicated in protecting against inflammatory neurodegeneration and glial cell death. wikipedia.orgmedchemexpress.com Research in a rat model of Alzheimer's disease showed a protective effect against neurodegeneration from 7β-hydroxyepiandrosterone, highlighting the potential of this class of compounds in mitigating neuronal damage. medchemexpress.com
Immunomodulatory and Anti-Inflammatory Research
The 7α-hydroxylated steroids are noted for their significant immunomodulatory and anti-inflammatory activities, which are often distinct from their parent compound, DHEA.
Paracrine actions of 7α-hydroxysteroids have been observed within lymphoid organs, where they are produced locally. nih.gov In vitro experiments using cells from human tonsils have shown that both 7α-hydroxy-DHEA and 7α-hydroxy-EpiA can trigger a significant increase in the production of IgG antibodies against tetanus toxoid and Bordetella pertussis toxins in cultures of activated B and T cells. nih.gov Similarly, in murine models, 7α-hydroxy-DHEA was found to increase the immune response. nih.gov Other related compounds, such as androst-5-ene-3β,7β,17β-triol (βAET), have been shown to oppose the anti-proliferative effects induced by glucocorticoids in macrophage and splenocyte cultures. nih.gov
Table 2: In Vitro Immunomodulatory Effects of 7α-Hydroxysteroids
| Compound | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| 7α-hydroxy-DHEA | Human B + T cells | Increased production of anti-tetanus toxoid and anti-Bordetella pertussis IgG. | nih.gov |
| 7α-hydroxy-EpiA | Human B + T cells | Increased production of anti-tetanus toxoid and anti-Bordetella pertussis IgG. | nih.gov |
| Androst-5-ene-3β,7β,17β-triol (βAET) | Macrophages and Splenocytes | Opposed glucocorticoid-induced anti-proliferative and cytokine-suppressive effects. | nih.gov |
The anti-inflammatory properties of 7-hydroxylated DHEA metabolites have been documented in various animal models. The related compound βAET has been shown to significantly reduce acute inflammation in murine models. uu.nl Another isomer, 7β-hydroxy-epiandrosterone, displayed anti-inflammatory effects in a rat model of DSS-induced colitis. medchemexpress.com These findings underscore the potential for this class of steroids to counteract inflammatory processes in vivo.
One of the most significant activities attributed to 7α-hydroxy-DHEA is its ability to counteract the effects of glucocorticoids. wikipedia.orgnih.gov It is hypothesized that many of the anti-glucocorticoid effects of DHEA are, in fact, mediated by its 7-hydroxylated metabolites. researchgate.net In experimental models, 7α-hydroxy-DHEA has been shown to reverse the immunosuppressive effects of glucocorticoids, such as the suppression of T- and B-lymphocyte proliferation. researchgate.net
A key mechanism for this anti-glucocorticoid action involves the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for the local reactivation of glucocorticoids, converting inactive cortisone (B1669442) into active cortisol. Studies have shown that 7α-hydroxy-EpiA and its 7-beta isomer can act as inhibitors of 11β-HSD1-mediated cortisol oxidation. nih.gov By inhibiting this enzyme, these steroids effectively reduce the local concentration of active glucocorticoids, thereby dampening their downstream effects. nih.govnih.gov
Table of Mentioned Compounds
| Common Name / Abbreviation | Full Chemical Name |
|---|---|
| 3α,7α-Dihydroxyandrost-5-en-17-one | 3α,7α-Dihydroxyandrost-5-en-17-one |
| 7α-hydroxy-DHEA | 3β,7α-dihydroxyandrost-5-en-17-one |
| DHEA | Dehydroepiandrosterone (B1670201) (3β-hydroxyandrost-5-en-17-one) |
| EpiA | Epiandrosterone (3α-hydroxy-5α-androstan-17-one) |
| 7α-hydroxy-EpiA | 3β,7α-dihydroxy-5α-androstan-17-one |
| 7β-hydroxyepiandrosterone | 3β,7β-dihydroxy-5α-androstan-17-one |
| βAET | Androst-5-ene-3β,7β,17β-triol |
| Cortisol | (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione |
| Cortisone | 17,21-dihydroxypregn-4-ene-3,11,20-trione |
Impact on Cytokine Expression and Immune Cell Modulation
The 7-oxygenated derivatives of dehydroepiandrosterone (DHEA), including 3α,7α-dihydroxyandrost-5-en-17-one, are recognized for their immunomodulatory capabilities. Research suggests that the 7α-hydroxylation of 3β-hydroxy-Δ5-steroids at a cellular level yields derivatives that are credited with immunity-promoting and antiglucocorticoid effects. semanticscholar.org These metabolites are considered locally active immunoprotective agents, potentially more potent in certain situations than DHEA itself. sav.sk
While direct studies on 3α,7α-dihydroxyandrost-5-en-17-one's specific impact on cytokine profiles are detailed in broader studies of 7-oxygenated androstenes, the activities of the closely related 7α-hydroxy-DHEA are informative. This group of compounds is thought to exert protective effects, in part, by competing with cortisol for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). semanticscholar.org This competition can modulate the local concentration of active glucocorticoids, thereby influencing immune responses. In HIV-TB co-infected patients, a study revealed a positive and statistically significant correlation between the plasma levels of 7-oxo-DHEA (a downstream metabolite) and the absolute CD4+ T cell count, suggesting a role in immune system regulation. nih.gov
Table 1: Observed Immunomodulatory Associations of 7-Oxygenated DHEA Metabolites
| Metabolite Group | Associated Immune Cell/Process | Observation | Study Context |
|---|---|---|---|
| 7-Oxygenated Derivatives | General Immunity | Believed to be responsible for immunity-promoting effects. semanticscholar.org | Review of cellular metabolism |
| 7α-Hydroxysteroids | Local Immunity | Act as locally active immunoprotective agents. sav.sk | Review of DHEA metabolites |
| 7-oxo-DHEA | CD4+ T Cells | Positive correlation between plasma levels and CD4+ T cell counts. nih.gov | Human study (HIV-TB co-infection) |
| 7α-OH-DHEA | Glucocorticoid Regulation | Competes for 11β-HSD1, potentially modulating local cortisol activity and immune response. semanticscholar.org | Review and human study |
Role in Lipid Metabolism Research
The involvement of 3α,7α-dihydroxyandrost-5-en-17-one in lipid metabolism is primarily understood through its position as a 7α-hydroxylated steroid, linking it to the pathways of bile acid synthesis and cholesterol regulation.
Bile acid synthesis is a critical pathway for cholesterol catabolism in the liver, occurring via two main routes: the classic (or neutral) pathway and the acidic pathway. nih.gov The classic pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which performs the rate-limiting step of hydroxylating cholesterol at the 7α position to form 7α-hydroxycholesterol. nih.govreactome.org This initial step underscores the importance of 7α-hydroxylation in lipid metabolism.
While 3α,7α-dihydroxyandrost-5-en-17-one is a C19 steroid and not a direct C27 intermediate in the main bile acid synthesis pathway, its formation via 7α-hydroxylation of an upstream DHEA-related compound involves similar enzymatic processes. For instance, the enzyme CYP7B1 is responsible for the 7α-hydroxylation of DHEA. nih.gov The formation of 3β,7α-dihydroxy-androst-5-en-17-one has been demonstrated through microbial hydroxylation of DHEA, a process that can mimic mammalian metabolic pathways. nih.gov The presence of a 7α-hydroxyl group is a key structural feature for intermediates in the bile acid synthesis pathway, which is integral to the production of secondary bile acids by gut bacteria through the 7-α-dehydroxylation pathway. nih.gov
The influence of 3α,7α-dihydroxyandrost-5-en-17-one on cholesterol homeostasis is intrinsically linked to its role in pathways that metabolize sterols. The conversion of cholesterol into bile acids is a major route for its elimination from the body. nih.gov By being part of the broader family of 7α-hydroxylated steroids, this compound is associated with the metabolic machinery that regulates cholesterol levels.
Comparative Biological Activities with DHEA and Other 7-Oxygenated Steroids
Substantial evidence indicates that many of the biological effects once attributed solely to DHEA are, in fact, mediated by its oxygenated metabolites, particularly those hydroxylated at the C7 position. researchgate.net These 7-oxygenated steroids, including 3α,7α-dihydroxyandrost-5-en-17-one, exhibit distinct biological profiles compared to their parent compound, DHEA.
A key difference lies in their hormonal activity. While DHEA can be metabolized into potent androgens and estrogens, many of its 7-oxygenated derivatives, such as 7-oxo-DHEA, are considered safer alternatives in research contexts because they are not precursors to these sex hormones. nih.govresearchgate.net The 7-hydroxy derivatives are noted for neuroprotective and immunomodulatory effects that may be more pronounced than those of DHEA itself. sav.skresearchgate.net For example, 7-oxo-DHEA is a significantly more potent inducer of thermogenic enzymes than DHEA. researchgate.net
Table 2: Comparative Activities of DHEA and its 7-Oxygenated Metabolites
| Feature | Dehydroepiandrosterone (DHEA) | 7α-Hydroxy-DHEA | 7-oxo-DHEA |
|---|---|---|---|
| Metabolism to Sex Hormones | Precursor to androgens and estrogens | Not a direct precursor | Not a precursor nih.govresearchgate.net |
| Immunomodulatory Activity | Exhibits immunomodulatory properties | Potent immunomodulatory and antiglucocorticoid effects semanticscholar.orgsav.sk | Associated with higher CD4+ T cell counts in some studies nih.gov |
| Neuroprotective Effects | Yes | Reported neuroprotective effects in animal models researchgate.net | Reported as a neuroprotective compound nih.gov |
| Thermogenic Activity | Baseline activity | Not a primary role | Significantly more potent inducer of thermogenic enzymes than DHEA researchgate.net |
Studies on Steroidogenesis in Non-Human Primate and Rodent Models
Research in non-human models has been crucial for understanding the metabolism and biological effects of DHEA and its derivatives. Studies on the metabolism of synthetic androstene analogs in mice, rats, dogs, and monkeys have identified various metabolites, including 7α-hydroxy and 7-keto analogs, demonstrating the activity of 7α-hydroxylase enzymes across these species. nih.gov
In vitro studies using rat liver microsomes have been employed to investigate the inhibition of enzymes like CYP7B and 11β-HSD1 by measuring the conversion of DHEA to its 7α-hydroxy and 7β-hydroxy derivatives. nih.gov Furthermore, microbial fermentation models are utilized to study potential metabolic pathways. The conversion of DHEA to 3β,7α-dihydroxy-androst-5-en-17-one by the fungus Gibberella zeae highlights a biotransformation that can mirror enzymatic reactions found in mammals. nih.gov Such models are valuable for producing reference standards and exploring the steroid metabolome. nih.govresearchgate.net While specific steroidogenesis studies focusing exclusively on 3α,7alpha-Dihydroxyandrost-5-en-17-one in primates and rodents are part of the broader investigation into the DHEA metabolome, these models confirm the presence and activity of the enzymatic pathways necessary for its formation.
Analytical Chemistry and Detection Techniques for 3alpha,7alpha Dihydroxyandrost 5 En 17 One
Chromatographic Separation Methods
Chromatography is the cornerstone for isolating 3alpha,7alpha-Dihydroxyandrost-5-en-17-one from other structurally similar steroids, which is a prerequisite for its accurate measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like this compound in their native form. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this and other DHEA metabolites.
Researchers have successfully developed gradient RP-HPLC methods to separate DHEA and its C7-oxidized metabolites, including the 7α-hydroxy and 7β-hydroxy isomers. nih.gov One such method utilized a three-step gradient, demonstrating the capability to resolve these closely related compounds. nih.gov The separation of the stereoisomers 7α-OH-DHEA and 7β-OH-DHEA can be influenced by the mobile phase composition, with solvents like tetrahydrofuran (B95107) and isopropanol (B130326) playing roles as proton acceptors or donors, respectively. nih.gov
In a study focused on the biotransformation of DHEA, HPLC analysis was used to monitor the production of 7α-OH-DHEA. mdpi.com The retention time for 7α-OH-DHEA was reported to be 11.211 minutes, which was distinct from its substrate and other metabolites. mdpi.com For the analysis of DHEA in dietary supplements, a Zorbax Rx C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer has been employed. psu.edunih.gov Another approach for the separation of DHEA from its capsule excipients used a Cogent Bidentate C8 column with a mobile phase of acetonitrile and formic acid in water. mtc-usa.com
Table 1: HPLC Separation of DHEA and its Metabolites
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
|---|---|---|---|
| 7α-OH-DHEA | 11.211 | HPLC analysis of biotransformation products | mdpi.com |
| 7β-OH-DHEA | 8.588 | HPLC analysis of biotransformation products | mdpi.com |
Gas Chromatography (GC) is another powerful separation technique for steroid analysis, offering high resolution. However, due to the low volatility and thermal instability of hydroxylated steroids like this compound, chemical derivatization is an essential prerequisite for GC analysis. nih.govnih.gov This process involves converting the polar hydroxyl and ketone groups into more volatile and thermally stable derivatives. mdpi.com
Silylation is the most common derivatization technique, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used, often in combination with catalysts such as ammonium (B1175870) iodide (NH4I) and dithioerythritol (B556865) (DTE), to form trimethylsilyl (B98337) (TMS) ethers. mdpi.com This derivatization not only improves volatility but also enhances detection sensitivity. mdpi.com The choice of derivatization reagent and conditions can be critical and may sometimes lead to the formation of multiple derivative products, which requires careful optimization and interpretation. nih.gov
GC methods are well-established for profiling urinary neutral steroids, where steroids are first deconjugated (if they are excreted as glucuronides or sulfates), purified, and then derivatized before GC analysis. capes.gov.br For the analysis of DHEA and its metabolites, samples are often extracted using solid-phase extraction (SPE), followed by enzymatic hydrolysis and further purification before derivatization and GC-MS analysis. nih.gov
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry (MS) is the definitive method for the identification and quantification of this compound, offering unparalleled specificity and sensitivity. It is almost always coupled with a chromatographic separation technique like GC or LC.
GC-MS combines the high-resolution separation of GC with the sensitive and specific detection of MS. It is a cornerstone for the comprehensive profiling of steroid metabolites in biological fluids. nih.govnih.gov Following derivatization, the TMS-derivatives of steroids produce characteristic fragmentation patterns upon electron ionization (EI) in the mass spectrometer, which allows for their unambiguous identification. mdpi.com
The formal identification of 7α-hydroxy-DHEA as a metabolite of DHEA in brain tissue has been achieved using GC-MS. researchgate.net GC-MS methods have been developed for the simultaneous quantification of 7-hydroxylated metabolites of several steroids, including DHEA, in human serum. nih.gov These methods are crucial for studying the age and sex dependence of these steroid metabolites. nih.gov The derivatization step is critical, and various reagents and conditions have been explored to optimize the analysis of steroids by GC-MS. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of endogenous steroids in biological samples due to its high sensitivity, specificity, and throughput. unipi.it This technique allows for the direct analysis of underivatized steroids, although derivatization can sometimes be used to enhance sensitivity. nih.gov
An LC/MS method has been developed for the quantitative analysis of 7α-OH-DHEA and its 7β-isomer. nih.gov This method employed a C18 column with a gradient elution of formic acid in acetonitrile and water, coupled to a quadruple ion trap mass spectrometer with electrospray ionization (ESI). nih.gov While the protonated molecule [M+H]+ has an m/z of 305, the more abundant ion at m/z 269 was used for quantification. nih.gov In another study, the molecular weight of 7α-OH-DHEA was confirmed to be 304 by ESI-MS, with the detection of ions at m/z 305.1 [M+H]+ and 303.2 [M-H]-. mdpi.com
For enhanced sensitivity in measuring low circulating levels of 7-oxygenated DHEA metabolites, a novel derivatization reagent, 1-amino-4-methyl piperazine (B1678402) (MP), has been utilized in a validated LC-MS/MS method, achieving a lower limit of quantitation (LLOQ) of 10 pg/mL. nih.gov Multiple reaction monitoring (MRM) is a highly selective and sensitive technique used in LC-MS/MS for the quantification of analytes in complex biological matrices like plasma. nih.gov
Table 2: LC-MS/MS Parameters for 7α-OH-DHEA Analysis
| Parameter | Details | Reference |
|---|---|---|
| Chromatography | C18 column, gradient elution with formic acid in acetonitrile and water | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |
| Precursor Ion [M+H]+ (m/z) | 305 | nih.gov |
| Quantifier Ion (m/z) | 269 | nih.gov |
| LLOQ (with derivatization) | 10 pg/mL | nih.gov |
For accurate and precise quantification using mass spectrometry, especially in complex biological matrices, the use of stable isotope-labeled internal standards is indispensable. Deuterated standards are ideal as they have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.
The synthesis of 3α-deuterated 7α-hydroxy-DHEA has been reported specifically for its use as an internal standard in LC-MS/MS analysis. researchgate.netnih.gov In this synthesis, deuterium (B1214612) was introduced into the 3α position by the reduction of a 3-ketone precursor using sodium borodeuteride (NaBD4). nih.gov The use of this deuterated standard significantly improved the sensitivity, precision, and recovery of the LC-MS/MS analysis of 7α-hydroxy-DHEA in human plasma. nih.gov Similarly, [7,7-2H2]dehydroepiandrosterone sulfate (B86663) has been used as an internal standard for the quantification of DHEA sulfate. nih.gov The use of deuterated internal standards is a common practice in quantitative steroid analysis to correct for variations in sample preparation and instrument response. researchgate.net
Comparative Studies and Structural Activity Relationships of 3alpha,7alpha Dihydroxyandrost 5 En 17 One
Stereoisomeric Comparisons with 3beta,7beta-Dihydroxyandrost-5-en-17-one
The orientation of the hydroxyl groups on the steroid nucleus significantly influences the biological activity of DHEA metabolites. 3α,7α-dihydroxyandrost-5-en-17-one and its stereoisomer, 3β,7β-dihydroxyandrost-5-en-17-one, exhibit distinct metabolic fates and biological effects.
The primary metabolic pathway for DHEA in many tissues involves 7α-hydroxylation, producing 7α-hydroxy-DHEA. wikipedia.org Subsequently, this can be interconverted with 7β-hydroxy-DHEA. nih.gov In human liver microsomes, the reduction of 7-oxo-DHEA, an intermediate metabolite, predominantly yields 7β-OH-DHEA, while in pig liver microsomes, it results in nearly equal amounts of both the 7α- and 7β-isomers. nih.gov This highlights species-specific differences in the enzymatic pathways governing the formation of these stereoisomers. nih.gov
Functionally, both 7α-OH-DHEA and 7β-OH-DHEA have been shown to be largely ineffective in promoting androgen receptor (AR) intracellular trafficking and AR-dependent transcriptional activity, even at high concentrations, indicating minimal androgenic activity for both isomers. nih.gov However, they can competitively inhibit the oxidation of cortisol by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with 7β-hydroxy-DHEA showing a stronger inhibitory constant (Ki) than 7α-hydroxy-DHEA. nih.gov
| Feature | 3α,7α-Dihydroxyandrost-5-en-17-one (7α-OH-DHEA) | 3β,7β-Dihydroxyandrost-5-en-17-one (7β-OH-DHEA) |
|---|---|---|
| Formation | Primarily formed from DHEA via 7α-hydroxylation by CYP7B1 and CYP3A4. wikipedia.org | Can be formed through interconversion from 7α-OH-DHEA via a 7-oxo-intermediary. nih.gov In humans, it is the main product of 7-oxo-DHEA reduction in the liver. nih.gov |
| Androgenic Activity | Minimal androgenic activity; ineffective at promoting AR trafficking and transcriptional activity. nih.gov | Minimal androgenic activity; ineffective at promoting AR trafficking and transcriptional activity. nih.gov |
| Inhibition of Cortisol Oxidation (by 11β-HSD1) | Competitive inhibitor with a Ki of 1.85 +/- 0.495 μM. nih.gov | Competitive inhibitor with a Ki of 0.255 +/- 0.005 μM. nih.gov |
Functional Divergence from Dehydroepiandrosterone (B1670201) (DHEA)
DHEA is a crucial precursor for sex hormones and has a wide range of biological effects. mdpi.comwikipedia.org 3α,7α-dihydroxyandrost-5-en-17-one, as a major metabolite, exhibits functional properties that diverge significantly from its parent compound.
While DHEA itself can act as a weak androgen, promoting androgen receptor trafficking and transcriptional activity, 7α-OH-DHEA is largely inactive in this regard. nih.gov DHEA is a precursor for more potent androgens and estrogens, with its conversion being a key step in peripheral sex steroid synthesis. mdpi.comnih.govhealthline.com In contrast, 7α-OH-DHEA does not appear to serve as a significant precursor for these sex hormones.
One of the most noted effects of DHEA is its antiglucocorticoid activity, and it is thought that 7α-OH-DHEA may be responsible for this effect. wikipedia.orgnih.gov This is a key functional divergence, as DHEA's antiglucocorticoid properties may be mediated through its conversion to 7α-OH-DHEA. nih.gov Furthermore, DHEA has been shown to have neuroprotective actions, a property that is also attributed to its 7-hydroxylated metabolites. nih.gov Studies in COS-7 cells, however, have shown that neither DHEA nor its 7-hydroxylated metabolites interfere with the transactivation and cellular trafficking of the glucocorticoid receptor. nih.gov
| Function | Dehydroepiandrosterone (DHEA) | 3α,7α-Dihydroxyandrost-5-en-17-one (7α-OH-DHEA) |
|---|---|---|
| Androgenic Activity | Weak androgen; promotes AR trafficking and transcriptional activity. nih.gov | Minimal androgenic activity. nih.gov |
| Role as a Precursor | Serves as a precursor for androgens and estrogens. mdpi.comnih.govhealthline.com | Not a significant precursor for sex hormones. |
| Antiglucocorticoid Effects | Exhibits antiglucocorticoid activity. wikipedia.org | Believed to be a key mediator of DHEA's antiglucocorticoid effects. wikipedia.orgnih.gov |
| Neuroprotection | Demonstrates neuroprotective properties. nih.gov | Contributes to the neuroprotective actions of DHEA. nih.gov |
Comparison with 7-oxo-DHEA and Other DHEA Metabolites
The metabolic pathway of DHEA gives rise to several other metabolites, including 7-oxo-DHEA, which also has distinct biological activities. 7-oxo-DHEA is formed from the oxidation of 7α-OH-DHEA. nih.govyoutube.com
In terms of androgenicity, both 7α-OH-DHEA and 7-oxo-DHEA show minimal activity, in contrast to DHEA and its metabolites androstenedione (B190577) and androstenediol. nih.gov However, 7-oxo-DHEA is reported to be more effective than DHEA in inducing thermogenesis, which may be beneficial for weight management. nih.govsupplemented.co.uk This thermogenic effect is not a prominent feature of 7α-OH-DHEA.
The interconversion between the 7-hydroxy and 7-oxo metabolites is catalyzed by 11β-hydroxysteroid dehydrogenases. nih.gov Specifically, 11β-HSD1 in the liver is largely responsible for the interconversion of 7-oxo-DHEA and the 7-hydroxy isomers. nih.gov In the kidney, however, the oxidation of 7α-hydroxy-DHEA to 7-oxo-DHEA appears to be unidirectional. nih.gov
| Metabolite | Formation | Key Biological Activities |
|---|---|---|
| 3α,7α-Dihydroxyandrost-5-en-17-one (7α-OH-DHEA) | From DHEA via 7α-hydroxylation. wikipedia.org | Mediates antiglucocorticoid effects of DHEA; weak estrogenic activity. wikipedia.orgnih.gov |
| 7-oxo-DHEA | Oxidation of 7α-OH-DHEA. nih.gov | Thermogenic properties; not converted to sex hormones. nih.govwikipedia.org |
| Androstenedione | Metabolite of DHEA via 3β-HSD. nih.gov | Androgenic; precursor to testosterone (B1683101) and estrogens. nih.govmdpi.com |
| Androstenediol | Metabolite of DHEA via 17β-HSD. nih.gov | Androgenic activity. nih.gov |
Structure-Activity Relationships in Modulating Biological Pathways
The position of the hydroxyl group on the steroid nucleus is a critical determinant of the biological activity of DHEA metabolites. The 7α-hydroxylation of DHEA is a key metabolic step, catalyzed by cytochrome P450 enzymes, which significantly alters the molecule's function. nih.gov
The presence and orientation of the hydroxyl group at the C7 position influence the molecule's interaction with enzymes like 11β-HSD. As noted earlier, both 7α- and 7β-hydroxy-DHEA can inhibit the cortisol-oxidizing activity of 11β-HSD1, with the 7β-isomer being a more potent inhibitor. nih.gov This suggests that the stereochemistry of the hydroxyl group directly impacts the binding affinity to the enzyme's active site.
Furthermore, the lack of significant androgenic activity in both 7α- and 7β-OH-DHEA, compared to the parent DHEA, indicates that the addition of a hydroxyl group at the C7 position interferes with the molecule's ability to effectively bind to and activate the androgen receptor. nih.gov
Modifications to the steroid backbone of DHEA can lead to significant changes in biological activity. Even minor alterations, such as the introduction of a fluoro group, can enhance certain therapeutic effects while reducing unwanted side effects. nih.gov For instance, 16α-fluoro-5-androsten-17-one, a synthetic DHEA analog, has shown greater potency as an antiobesity agent and in inhibiting certain carcinogenic processes compared to DHEA itself. nih.gov
The addition of heterocyclic rings to the DHEA skeleton has also been explored, leading to derivatives with notable antiproliferative activity against various cancer cell lines. nih.gov These findings underscore the principle that the biological effects of a steroid are not solely dependent on the core structure but can be finely tuned by strategic modifications to the A- and D-rings and side chains. nih.govacs.org
Phylogenetic Comparisons of Metabolic Enzymes and Pathways
The enzymes responsible for steroid metabolism have evolved over time, leading to diverse pathways across different animal lineages. The synthesis of steroids in vertebrates, arthropods, and nematodes appears to have evolved independently, suggesting a convergent evolution of these complex metabolic pathways. nih.gov
The enzymes involved in steroidogenesis, such as the cytochrome P450 family, are thought to have descended from enzymes that originally functioned in detoxifying foreign substances (xenobiotics). nih.gov Over evolutionary time, these enzymes have developed increased specificity for different steroid substrates, enabling the precise regulation of steroid hormone action. nih.gov
The initial step in vertebrate steroid synthesis, the cleavage of the cholesterol side chain by CYP11A, is specific to vertebrates. nih.gov This indicates that the steroidogenic pathways in other animal groups, if they produce similar compounds, must utilize enzymes of different phylogenetic origins. nih.gov The evolution of these metabolic pathways is a dynamic process, with new enzymatic activities appearing at different stages of animal evolution, leading to the diverse array of steroid hormones and their metabolites observed today. researchgate.net
Future Research Directions and Unexplored Avenues for 3alpha,7alpha Dihydroxyandrost 5 En 17 One
Elucidation of Complete Physiological Roles and Significance
The precise biological functions of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one are largely unknown. It is a metabolite of Dehydroepiandrosterone (B1670201) (DHEA), a prohormone with diverse physiological effects. pharmacompass.com Future investigations should aim to determine if this compound acts as a neurosteroid, potentially modulating receptors like the gamma-aminobutyric acid A (GABA-A) receptor, similar to other 3α-hydroxylated steroids. nih.gov Research is needed to explore its androgenic or estrogenic activity, or if it serves primarily as an intermediate in the metabolic pathways of more active steroid hormones. Understanding its binding affinity to various nuclear receptors and its subsequent effect on gene transcription will be crucial in defining its physiological relevance.
Discovery and Characterization of Novel Enzymatic Pathways
The metabolic pathway leading to the synthesis of this compound is not fully characterized. While cytochrome P450 enzymes, such as CYP7B1, are known to be involved in the 7α-hydroxylation of DHEA and other steroids, the specific enzymes responsible for the 3α-hydroxylation of this particular intermediate need to be identified. nih.govebi.ac.uk Future research should focus on:
Identifying the specific 3α-hydroxysteroid dehydrogenase (3α-HSD) and 7α-hydroxylase enzymes involved.
Characterizing the kinetics, substrate specificity, and tissue-specific expression of these enzymes.
Investigating the potential for alternative metabolic pathways and identifying further downstream metabolites.
This knowledge is fundamental for understanding how the cellular levels of this steroid are regulated.
Advanced Biocatalytic Strategies for Efficient Production
The limited commercial availability of this compound hinders research. Developing efficient production methods is a key future direction. Microbial hydroxylation has proven to be a highly effective method for producing specific steroid derivatives. For instance, the 3beta,7alpha-dihydroxy isomer has been synthesized with high yield (71.2%) using the fungus Gibberella zeae. researchgate.netnih.gov
Future research should explore similar biocatalytic strategies:
Screening of various fungal and bacterial strains for their ability to perform stereospecific 3α- and 7α-hydroxylation of DHEA.
Genetic engineering of known microorganisms to enhance the expression and activity of the desired hydroxylating enzymes.
Development of cell-free enzymatic systems for controlled and high-yield synthesis.
These advancements would provide the necessary quantities of the compound for comprehensive biological and pharmacological studies.
Table 1: Potential Biocatalytic Approaches
| Strategy | Description | Potential Organisms/Enzymes | Key Research Goal |
|---|---|---|---|
| Microbial Screening | Testing diverse microorganisms for the desired hydroxylation activity on DHEA. | Fungi (e.g., Gibberella, Fusarium, Actinomucor), Bacteria. researchgate.net | Identify a strain that selectively produces the 3alpha,7alpha isomer. |
| Metabolic Engineering | Modifying the genetic makeup of a host organism to improve production. | Saccharomyces cerevisiae, Escherichia coli. | Overexpress identified 3α-HSD and 7α-hydroxylase genes. |
| Cell-Free Synthesis | Using purified enzymes in a reaction vessel to synthesize the compound. | Isolated hydroxysteroid dehydrogenases and P450 enzymes. | Achieve high-purity, scalable production without cellular byproducts. |
Application in Developing Novel In Vitro Models for Steroid Research
To study the function and metabolism of this compound, robust in vitro models are essential. Current research on related steroids utilizes models such as human kidney-derived HEK293 cells, which can be engineered to express specific metabolic enzymes like CYP7B1. nih.gov Future avenues include:
Developing stable cell lines that endogenously produce or are engineered to produce this compound.
Utilizing these models to screen for biological activity, such as receptor activation or modulation of cellular signaling pathways.
Employing 3D cell culture or organoid models (e.g., brain or liver organoids) to study the compound's effects in a more physiologically relevant context.
These models will be invaluable for high-throughput screening and detailed mechanistic studies.
Computational Chemistry and Molecular Dynamics for Understanding Steroid-Enzyme Interactions
Computational approaches are powerful tools for predicting and understanding the interactions between steroids and proteins. nih.gov Molecular dynamics (MD) simulations and molecular docking can provide insights into how this compound binds to potential enzyme active sites or ligand-binding domains of nuclear receptors. nih.govroyalsocietypublishing.org Future research should leverage these techniques to:
Build homology models of the uncharacterized enzymes involved in its synthesis.
Perform docking studies to predict the binding affinity and orientation of the steroid within the active sites of these enzymes and various receptors. rsc.org
Run MD simulations to analyze the conformational changes and stability of the steroid-protein complexes, revealing the key amino acid residues involved in the interaction.
These in silico studies can guide experimental work, saving time and resources in the identification of its biological targets.
Exploration of Epigenetic and Gene Regulation Mechanisms Influenced by this compound
Steroids can influence gene expression through epigenetic modifications. Research has shown that environmental factors can alter the epigenetic regulation of steroidogenic enzymes like 5α reductase-1 (SRD5A1), impacting reproductive function. nih.gov It remains an unexplored avenue whether this compound or its metabolites can exert epigenetic control. Future studies could investigate:
The effect of this compound on DNA methylation patterns of genes involved in steroidogenesis and hormone signaling.
Its influence on histone modifications, such as acetylation or methylation, which can alter chromatin structure and gene accessibility.
Whether it can regulate the expression of key transcription factors or microRNAs involved in steroid-related physiological processes.
Development of More Sensitive and Specific Analytical Methodologies
To study the physiological concentrations and metabolic fate of this compound in biological systems, highly sensitive and specific analytical methods are required. While techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for steroid analysis, they need to be optimized for this specific, and likely low-abundance, isomer. nih.gov Future directions in analytical chemistry should include:
The development of a dedicated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the unambiguous identification and quantification of this compound in complex biological matrices like plasma, urine, and tissue extracts.
The synthesis of a stable isotope-labeled internal standard to ensure accurate quantification.
The application of these methods in clinical and physiological studies to correlate its levels with specific physiological or pathological states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
